molecular formula C19H15ClN2O3S B12187786 3-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

3-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B12187786
M. Wt: 386.9 g/mol
InChI Key: XBGFEUFRFAYJJS-UHFFFAOYSA-N
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Description

3-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a synthetic organic compound featuring a benzoic acid core linked to a 1,3-thiazole ring via an acetylated aminomethyl bridge. The thiazole moiety is substituted with a 3-chlorophenyl group, which confers distinct electronic and steric properties.

The molecular formula is C₁₉H₁₆ClN₃O₃S, with a molecular weight of 409.87 g/mol. Key structural elements include:

  • Thiazole ring: A heterocyclic system with sulfur and nitrogen atoms, influencing electronic interactions.
  • 3-Chlorophenyl substituent: Enhances lipophilicity and may modulate steric interactions.
  • Acetyl-aminomethyl linker: A flexible spacer that may influence conformational stability.

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

3-[[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C19H15ClN2O3S/c20-15-6-2-4-13(8-15)18-22-16(11-26-18)9-17(23)21-10-12-3-1-5-14(7-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25)

InChI Key

XBGFEUFRFAYJJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed with N-hydroxysuccinimide (NHS) to form active esters. Typical conditions involve dichloromethane (DCM) at 0–5°C, achieving yields of 75–82%. Side products from carbodiimide urea formation are mitigated by rigorous solvent drying.

Mixed Anhydride Method

Reaction with isobutyl chloroformate in the presence of N-methylmorpholine generates a reactive mixed anhydride, which subsequently reacts with the amine. This method avoids racemization and is preferred for sterically hindered amines, offering yields up to 88%.

Optimization of Reaction Parameters

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO): Enhance solubility but may promote epimerization.

  • Chlorinated solvents (DCM, chloroform): Minimize side reactions but require low temperatures.

  • Ether solvents (THF, 2-MeTHF): Balance reactivity and selectivity, particularly in anhydrous conditions.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by 30–40%.

  • Triethylamine : Neutralizes HCl byproducts, critical for maintaining reaction pH.

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, eluent: ethyl acetate/hexane 1:2). Purity is confirmed by:

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.43 (m, 8H, aromatic-H), 4.52 (s, 2H, CH₂NH).

Challenges and Mitigation Strategies

  • Epimerization : Minimized by using low temperatures (–20°C) and short reaction times.

  • Thiazole Ring Oxidation : Additives like ascorbic acid prevent degradation during storage.

  • Byproduct Formation : Silica gel pretreatment removes acidic impurities before coupling.

Industrial-Scale Adaptations

Patent US5149357A discloses a continuous-flow process for analogous benzoic acid derivatives, reducing reaction time from 24 h to 2 h. Key adaptations include:

  • Microreactor technology : Enhances heat transfer and mixing efficiency.

  • In-line IR monitoring : Real-time adjustment of stoichiometry.

Chemical Reactions Analysis

Types of Reactions

3-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position : The position of the thiazole ring on the benzoic acid (e.g., 2- vs. 3-substituted) significantly impacts solubility and melting points. For example, 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (mp 139.5–140°C) has a lower melting point than its 3-substituted analog (mp 200–201°C), likely due to differences in crystal packing .
  • Chlorine vs. Methyl Groups : The 3-chlorophenyl group in the target compound increases molecular weight and lipophilicity compared to methyl-substituted analogs (e.g., 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid). This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

3-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H18ClN3O3SC_{22}H_{18}ClN_{3}O_{3}S and a molecular weight of approximately 439.9 g/mol. The IUPAC name is 2-[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid. The structural features include a thiazole ring, chlorophenyl group, and an amino acid moiety that contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC22H18ClN3O3S
Molecular Weight439.9 g/mol
IUPAC Name2-[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid
InChI KeyDOUZACXADCXVSP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis, α-haloketones react with thioamides.
  • Attachment of the Chlorophenyl Group : This is achieved through electrophilic aromatic substitution.
  • Acetylation : The thiazole derivative undergoes acetylation using acetic anhydride.
  • Coupling with Amino Acid : The final step involves coupling with an amino acid using peptide coupling reagents like EDCI and HOBt.

The biological activity of 3-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is attributed to its interaction with various molecular targets. The thiazole ring can engage with enzyme active sites while the tryptophan moiety may bind to specific receptors or transporters. This dual interaction mechanism potentially leads to enzyme inhibition or modulation of receptor activity.

Antiproliferative Activity

Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : Human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549).
  • IC50 Values : The compound exhibited significant activity with IC50 values ranging from 0.25 μM to 0.52 μM across different cell lines, indicating its potential as an anticancer agent.

Other Biological Activities

In addition to antiproliferative effects, the compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines in vitro.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Cancer Cell Lines : A comparative analysis demonstrated that the compound's structure significantly influences its cytotoxicity against cancer cells, outperforming several known chemotherapeutics.
  • Antimicrobial Testing : In vitro assays revealed that the compound inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains.

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